molecular formula C16H24O2 B12582643 Octyl 2-methylbenzoate CAS No. 194725-26-3

Octyl 2-methylbenzoate

Cat. No.: B12582643
CAS No.: 194725-26-3
M. Wt: 248.36 g/mol
InChI Key: HFHCPLJKATZYOB-UHFFFAOYSA-N
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Description

Octyl 2-methylbenzoate is an ester compound formed from the reaction of 2-methylbenzoic acid and octanol Esters are known for their pleasant odors and are often used in fragrances and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Octyl 2-methylbenzoate can be synthesized through the esterification reaction between 2-methylbenzoic acid and octanol. The reaction typically involves heating the acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of immobilized enzymes as catalysts is also gaining interest due to their environmental benefits and reusability .

Chemical Reactions Analysis

Types of Reactions

Octyl 2-methylbenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-methylbenzoic acid and octanol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Octyl 2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which octyl 2-methylbenzoate exerts its effects involves its interaction with various molecular targets. In drug delivery systems, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability. The ester bond in this compound can undergo hydrolysis, releasing the active components at the target site .

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with a similar structure but different alkyl group.

    Methyl benzoate: Similar ester with a shorter alkyl chain.

    Butyl benzoate: Ester with a different alkyl group.

Uniqueness

Octyl 2-methylbenzoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring specific solubility and stability characteristics .

Properties

CAS No.

194725-26-3

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

octyl 2-methylbenzoate

InChI

InChI=1S/C16H24O2/c1-3-4-5-6-7-10-13-18-16(17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3

InChI Key

HFHCPLJKATZYOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=CC=C1C

Origin of Product

United States

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